molecular formula C20H16N2O4 B5681946 2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide

Cat. No.: B5681946
M. Wt: 348.4 g/mol
InChI Key: FJKAFKAPAIPSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in pharmaceuticals and material sciences. This compound is also known as N-(4-phenoxyphenyl)-2-(4-nitrophenyl)acetamide and is commonly referred to as NPPA.

Mechanism of Action

The exact mechanism of action of NPPA is not well understood. However, it is believed to exert its pharmacological effects by inhibiting the production of prostaglandins and other inflammatory mediators.
Biochemical and Physiological Effects
NPPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to inhibit the production of prostaglandins and other inflammatory mediators. In addition, NPPA has been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using NPPA in lab experiments is its relatively simple synthesis method. Additionally, NPPA has been extensively studied for its potential applications in pharmaceuticals and material sciences, making it a well-established compound in these fields.
One limitation of using NPPA in lab experiments is its potential toxicity. While NPPA has been shown to be relatively safe in animal studies, further research is needed to fully understand its toxicity profile in humans.

Future Directions

There are several future directions for research on NPPA. One area of interest is the development of NPPA-based drug delivery systems. Another area of interest is the synthesis of NPPA-based polymers and copolymers for use in various applications such as organic electronic devices. Additionally, further research is needed to fully understand the mechanism of action and toxicity profile of NPPA.

Synthesis Methods

The synthesis of NPPA involves the reaction of 4-nitroacetophenone and 4-phenoxyaniline in the presence of acetic anhydride and anhydrous potassium carbonate. The reaction is carried out under reflux conditions for several hours, and the resulting product is purified through recrystallization. The yield of NPPA is typically around 70-80%.

Scientific Research Applications

NPPA has been extensively studied for its potential applications in pharmaceuticals and material sciences. In pharmaceuticals, NPPA has been shown to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been investigated for its potential use as a drug delivery agent due to its ability to penetrate cell membranes.
In material sciences, NPPA has been used as a building block for the synthesis of various polymers and copolymers. It has also been studied for its potential use in the development of organic electronic devices such as OLEDs and solar cells.

Properties

IUPAC Name

2-(4-nitrophenyl)-N-(4-phenoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c23-20(14-15-6-10-17(11-7-15)22(24)25)21-16-8-12-19(13-9-16)26-18-4-2-1-3-5-18/h1-13H,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKAFKAPAIPSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.